2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol
Description
2-[5-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol is a pyrazoline derivative featuring a bromophenyl group at position 5 and a 4-chlorophenol moiety at position 2. The compound’s structure combines halogenated aromatic systems (Br and Cl), which are known to enhance bioactivity by influencing electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAJCNIIEZQOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol typically involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazoline derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding pyrazole derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Reduced pyrazoline derivatives.
Substitution: Substituted pyrazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Characterization Techniques
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazoline ring and substituent positions .
- HPLC: Purity (>95%) is verified for compounds like 4-{5-(4-bromophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid .
- Mass Spectrometry : FAB Mass (m/z) and LC/MS data validate molecular weights (e.g., m/z 381.08 for a related compound) .
Structural and Functional Comparison with Analogues
Halogen Substituent Effects
Key Observations :
Isostructural Comparisons
highlights isostructural chloro and bromo derivatives of thiazole-pyrazoline hybrids. For example:
- 4-(4-Chlorophenyl)thiazole derivative : Exhibits antimicrobial activity due to chlorine’s electronegativity enhancing dipole interactions .
- Bromo analogue : Larger van der Waals radius may improve binding to hydrophobic enzyme pockets .
Computational and Crystallographic Insights
- SHELX Software: Used for refining crystal structures of analogues, e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
